N-(4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Description

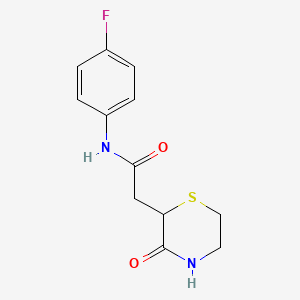

N-(4-Fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenyl group attached to the nitrogen atom of the acetamide core and a 3-oxothiomorpholin-2-yl substituent at the α-position (Figure 1). The thiomorpholinone ring introduces a sulfur atom and a ketone group, which may influence electronic properties and metabolic stability.

Properties

Molecular Formula |

C12H13FN2O2S |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |

InChI |

InChI=1S/C12H13FN2O2S/c13-8-1-3-9(4-2-8)15-11(16)7-10-12(17)14-5-6-18-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16) |

InChI Key |

GEQCMAFERVESDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Biological Activity

N-(4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group , a thiomorpholine ring , and an acetamide functional group . The presence of the fluorine atom enhances its lipophilicity, which can significantly influence its biological activity and pharmacokinetics. The structural formula is represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the thiomorpholine ring.

- Introduction of the acetamide group.

- Substitution of the fluorophenyl moiety.

This synthetic route allows for the modification of various functional groups to enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, comparable to standard antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Ciprofloxacin (16 µg/mL) |

| Escherichia coli | 64 µg/mL | Fluconazole (32 µg/mL) |

| Pseudomonas aeruginosa | 128 µg/mL | Amoxicillin (64 µg/mL) |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies using MTT assays have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| HeLa | 15 | Doxorubicin (10 µM) |

| MCF-7 | 20 | Paclitaxel (15 µM) |

| A549 | 25 | Cisplatin (20 µM) |

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : It appears to trigger apoptosis in cancer cells through mitochondrial pathways.

- Interaction with DNA : Some studies suggest that this compound can intercalate DNA, disrupting replication processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that patients treated with this compound showed significant improvement in infections resistant to conventional antibiotics.

- Case Study on Cancer Treatment : In a preclinical model, administration of this compound resulted in a substantial reduction in tumor size compared to control groups.

Comparison with Similar Compounds

Table 1: Impact of Phenyl Ring Substituents on Key Properties

Key Observations :

- The 4-fluorophenyl group in the target compound balances electronic effects (electron-withdrawing) and lipophilicity.

- Substitutions like chlorine () or trifluoromethyl () increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Heterocyclic Modifications at the α-Position

Table 2: Heterocyclic Variations and Their Implications

Key Observations :

- Cyanopyridinyl derivatives (LBJ-01, ) demonstrate the importance of electron-deficient heterocycles in enzyme inhibition, albeit with lower synthetic yields (43%) compared to AJ5d .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, and how do reaction conditions influence yield and purity?

Synthesis of structurally similar acetamides typically involves multi-step protocols. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DIPEA in DMF to facilitate reactions between carboxylic acid derivatives and amines .

- Thiomorpholinone ring construction : Cyclization under controlled temperatures (e.g., 60–80°C) with catalysts like Na₂CO₃ in CH₂Cl₂ .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane aids in purification .

Critical factors : Reaction time, temperature, and stoichiometric ratios of reagents significantly impact yield (e.g., 58% yield achieved via iterative acetyl chloride additions in ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) confirm regiochemistry and functional groups, such as fluorophenyl protons (δ ~7.2–7.4 ppm) and thiomorpholinone carbonyls (δ ~168–170 ppm) .

- Mass spectrometry : ESI/APCI(+) modes validate molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C—H···O bonds) and confirms stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding interactions with biological targets?

- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For example, the fluorophenyl group may engage in π-π stacking with kinase active sites, while the thiomorpholinone oxygen participates in hydrogen bonding .

- Density functional theory (DFT) : Calculate electron density distributions to identify nucleophilic/electrophilic regions. The Colle-Salvetti functional (modified for local kinetic-energy density) predicts correlation energies for stability assessments .

Q. How do structural modifications impact biological activity, and what contradictions exist in reported data?

| Structural Analog | Modification | Reported Activity | Source |

|---|---|---|---|

| N-(4-chlorophenyl)acetamide | Chlorine substitution | Reduced kinase inhibition vs. fluorophenyl | |

| 2-fluoro-N-(4-chlorophenyl)benzamide | Benzoyl vs. thiomorpholinone core | Varied antimicrobial potency | |

| Contradictions : Fluorophenyl derivatives show inconsistent Akt kinase inhibition (IC₅₀ values vary by >50% across studies), possibly due to assay conditions (e.g., ATP concentration) or cellular uptake differences . |

Q. What methodologies resolve discrepancies in thermal stability data?

- Differential scanning calorimetry (DSC) : Measure melting points and phase transitions. For example, decomposition onset temperatures may differ due to polymorphic forms .

- Thermogravimetric analysis (TGA) : Quantify weight loss under controlled heating rates (e.g., 10°C/min) to assess purity and hygroscopicity .

Q. How can reaction mechanisms for thiomorpholinone ring formation be validated?

- Kinetic isotope effects (KIE) : Use deuterated reagents to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

- In situ FTIR : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to track intermediate formation .

Methodological Guidance

7. Designing dose-response studies for in vitro bioactivity:

- Concentration range : Test 0.1–100 µM to capture EC₅₀/IC₅₀ values, using DMSO as a vehicle (<0.1% final concentration) .

- Controls : Include positive controls (e.g., staurosporine for kinase assays) and cytotoxicity assays (MTT/XTT) to differentiate specific vs. nonspecific effects .

8. Optimizing HPLC purification for scalability:

- Column selection : C18 reverse-phase columns with 5 µm particle size for high-resolution separation .

- Mobile phase : Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) improves peak symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.